molecular formula C22H26N2O3 B2776036 (1r,3s,5R,7S)-methyl 3-(2-(1H-indol-1-yl)acetamido)adamantane-1-carboxylate CAS No. 1206996-43-1

(1r,3s,5R,7S)-methyl 3-(2-(1H-indol-1-yl)acetamido)adamantane-1-carboxylate

Cat. No. B2776036
CAS RN: 1206996-43-1
M. Wt: 366.461
InChI Key: XNYXHDLUDAKUIS-UHFFFAOYSA-N
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Description

The compound (1r,3s,5R,7S)-methyl 3-(2-(1H-indol-1-yl)acetamido)adamantane-1-carboxylate, also known as MAIA, is a synthetic molecule with potential applications in the field of medicinal chemistry.

Scientific Research Applications

Anticancer Potential

Indole derivatives, including the compound , have been evaluated for antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 . Further research could explore its mechanism of action and efficacy in specific cancer types.

Antitubercular Activity

Indole derivatives have been studied as potential antitubercular agents. Further research could explore the efficacy of this compound against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Other Biological Activities

Indole derivatives may also impact various other biological processes, such as antioxidant, antidiabetic, and anticholinesterase activities. Exploring these aspects could reveal additional therapeutic possibilities.

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)benzamide derivatives as potential anticancer agents. (2023). MedChemComm, 14(1), 1–10. DOI: 10.1039/D2MD00340F Synthesis of indole derivatives as prevalent moieties present in biologically active compounds. (2021). RSC Advances, 11(70), 44320–44334. DOI: 10.1039/D1RA05972F : Xue, W., Wang, P., Li, Y., & Wang, Y. (2018). Synthesis and antiviral activity of 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 28(8), 1423–1427. : Cihan-Üstündag, G., & Özdemir, A. (2019). Synthesis and antiviral activity of 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives. Journal of Heterocyclic Chemistry, 56(6), 1760–1766.

properties

IUPAC Name

methyl 3-[(2-indol-1-ylacetyl)amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-27-20(26)21-9-15-8-16(10-21)12-22(11-15,14-21)23-19(25)13-24-7-6-17-4-2-3-5-18(17)24/h2-7,15-16H,8-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYXHDLUDAKUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate

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